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Introduction

Nevanimibe hydrochloride, also known as ATR-101 or PD-132301, is a potent and selective
inhibitor of Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-CoA:cholesterol
acyltransferase 1 (ACAT1).[1][2][3][4][5][6] SOATL1 is a key intracellular enzyme responsible for
the esterification of free cholesterol into cholesteryl esters for storage.[3][5] In steroidogenic
tissues like the adrenal cortex, SOATL1 activity is crucial for maintaining the cholesterol pool
used for steroid hormone synthesis. Nevanimibe has been investigated for its potential
therapeutic applications in conditions characterized by adrenal steroid excess or adrenal
tumors, such as Congenital Adrenal Hyperplasia (CAH) and Adrenocortical Carcinoma (ACC).

[11E31[7]

At lower concentrations, Nevanimibe inhibits adrenal steroidogenesis, leading to a decrease in
the production of mineralocorticoids, glucocorticoids, and androgens.[3][7] At higher
concentrations, the inhibition of SOAT1 by Nevanimibe leads to an accumulation of free
cholesterol, which induces endoplasmic reticulum (ER) stress, activation of the unfolded protein
response, and ultimately, apoptosis in adrenocortical cells.[3][5]

These application notes provide detailed protocols for in vitro studies to characterize the effects
of Nevanimibe hydrochloride on SOAT1 inhibition, steroidogenesis, cell viability, and
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apoptosis in relevant cell models.

Data Presentation

Table 1: In Vitro Efficacy of Nevanimibe Hydrochloride

Parameter Cell Line Value Reference
EC50 (SOAT1 AC29 (transfected
o . 9 nM [6][8]
inhibition) with human SOAT1)
EC50 (SOAT2 AC29 (transfected
o . 368 nM [6](8]
inhibition) with human SOAT?2)

Dose-dependent
Effect on )

] ) H295R decrease in adrenal [3]

Steroidogenesis )

steroids

Increased caspase-
Apoptosis Induction H295R 3/7 activity and [518]
TUNEL-positive cells

Experimental Protocols
SOAT1/ACAT1 Inhibition Assay (Cell-Based Fluorescent
Assay)

This protocol describes a method to determine the half-maximal effective concentration (EC50)
of Nevanimibe for the inhibition of SOAT1. The assay utilizes an ACAT-deficient cell line (AC29)
transfected with human SOAT1 and a fluorescent cholesterol analog.

Materials:
e AC29 cells (ACAT-deficient Chinese hamster ovary cells)
e Human SOAT1 expression vector

» Transfection reagent
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e Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics

e 22-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-23,24-bisnor-5-cholen-3-ol (NBD-
cholesterol)

e Nevanimibe hydrochloride
o 96-well black, clear-bottom plates
e Fluorescence plate reader
Procedure:
o Cell Transfection:
1. Seed AC29 cells in a suitable culture vessel.

2. Transfect the cells with the human SOAT1 expression vector using a suitable transfection
reagent according to the manufacturer's instructions.

3. Select and expand a stable cell line expressing human SOAT1.
e Assay Performance:

1. Seed the SOAT1-expressing AC29 cells into 96-well black, clear-bottom plates at a
predetermined optimal density and allow them to adhere overnight.

2. Prepare serial dilutions of Nevanimibe hydrochloride in the cell culture medium.

3. Remove the overnight culture medium from the cells and add the medium containing the
different concentrations of Nevanimibe. Include a vehicle control (e.g., DMSO).

4. Add NBD-cholesterol to each well at a final concentration of 1 pg/mL.
5. Incubate the plate for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

6. After incubation, wash the cells with phosphate-buffered saline (PBS) to remove excess
NBD-cholesterol.
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7. Measure the fluorescence of the intracellular esterified NBD-cholesterol using a
fluorescence plate reader (e.g., excitation at 485 nm and emission at 535 nm).

8. Plot the fluorescence intensity against the logarithm of the Nevanimibe concentration and
determine the EC50 value using a suitable non-linear regression analysis.

Steroidogenesis Assay (H295R Cell Line)

This protocol is based on the OECD 456 guideline and utilizes the human adrenocortical
carcinoma cell line H295R, which expresses the key enzymes for steroidogenesis.[9][10][11]
[12]

Materials:
e H295R cells

e Cell culture medium (e.g., DMEM/F-12 supplemented with cosmic serum, ITS+ supplement,
etc.)

o Forskolin (to stimulate steroidogenesis)
e Nevanimibe hydrochloride
o 24- or 96-well cell culture plates

o LC-MS/MS or ELISA kits for steroid hormone quantification (e.g., cortisol, testosterone, 17-
OHP)

Procedure:
e Cell Seeding:

1. Seed H295R cells in 24- or 96-well plates at a density that allows for logarithmic growth
during the experiment.

2. Allow the cells to adhere and grow for 24 hours.

e Treatment:
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1. Prepare serial dilutions of Nevanimibe hydrochloride in culture medium.

2. Remove the existing medium and replace it with medium containing the test
concentrations of Nevanimibe. Include a vehicle control and a positive control (e.g., a
known inhibitor of steroidogenesis).

3. Add a stimulant of steroidogenesis, such as forskolin (e.g., 10 uM), to all wells except the
negative control.

4. Incubate the cells for 48 hours at 37°C in a CO2 incubator.

e Hormone Quantification:
1. After incubation, collect the cell culture supernatant.

2. Quantify the concentration of steroid hormones (e.g., cortisol, testosterone,
androstenedione, 17-OHP) in the supernatant using LC-MS/MS or specific ELISA Kits.

e Data Analysis:
1. Normalize the hormone concentrations to the vehicle control.

2. Plot the hormone concentrations against the Nevanimibe concentration to determine the
dose-dependent effect on steroid production.

Cell Viability Assay (MTT/MTS Assay)

This protocol assesses the cytotoxic effects of Nevanimibe on adrenocortical cells.

Materials:

Adrenocortical cell line (e.g., H295R, SW13)

Cell culture medium

Nevanimibe hydrochloride

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-
dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
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e Solubilization solution (for MTT assay)
o 96-well cell culture plates
e Microplate reader
Procedure:
e Cell Seeding:
1. Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
e Treatment:
1. Prepare serial dilutions of Nevanimibe hydrochloride in the culture medium.

2. Treat the cells with different concentrations of Nevanimibe for the desired duration (e.g.,
24, 48, 72 hours). Include a vehicle control.

e Assay Performance:

1. After the treatment period, add the MTT or MTS reagent to each well according to the
manufacturer's instructions.

2. Incubate for 1-4 hours at 37°C.
3. If using MTT, add the solubilization solution to dissolve the formazan crystals.

4. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for
MTS) using a microplate reader.

o Data Analysis:
1. Calculate the percentage of cell viability relative to the vehicle control.

2. Plot cell viability against the Nevanimibe concentration to determine the IC50 value.

Apoptosis Assay (Caspase-3/7 Activity)
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This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:

o Adrenocortical cell line (e.g., H295R)

e Cell culture medium

* Nevanimibe hydrochloride

o Caspase-Glo® 3/7 Assay kit or similar

o White-walled 96-well plates

e Luminometer

Procedure:

e Cell Seeding and Treatment:

1. Seed cells in a white-walled 96-well plate and treat with various concentrations of
Nevanimibe as described in the cell viability assay protocol. It is recommended to run a
parallel plate for cell viability to normalize the caspase activity.

e Assay Performance:
1. After the treatment period, equilibrate the plate to room temperature.
2. Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.
3. Mix gently and incubate at room temperature for 1-2 hours.
e Measurement:
1. Measure the luminescence using a luminometer.

o Data Analysis:
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BENCHE

1. Normalize the luminescence signal to the number of viable cells (from the parallel plate) or
total protein concentration.

2. Express the results as a fold change in caspase activity compared to the vehicle control.

Visualizations
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Caption: Mechanism of action of Nevanimibe hydrochloride in adrenocortical cells.
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Experimental Workflow: In Vitro Characterization of Nevanimibe
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Caption: Workflow for the in vitro evaluation of Nevanimibe hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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